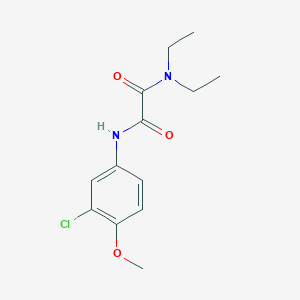![molecular formula C17H18N4O B4587428 7,7-dimethyl-2-[(3-pyridinylmethyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4587428.png)
7,7-dimethyl-2-[(3-pyridinylmethyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Overview
Description
7,7-dimethyl-2-[(3-pyridinylmethyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H18N4O and its molecular weight is 294.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.14806121 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthesis Methods
A notable advancement in the field of heterocyclic compound synthesis involves the multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This method highlights an efficient and eco-friendly strategy for creating skeletally diverse potential bioactive polycyclic/spirocyclic heterocyclic compounds, showcasing the versatility of 7,7-dimethyl-2-[(3-pyridinylmethyl)amino]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile derivatives in facilitating the development of complex molecular structures (Rahmani et al., 2018).
Structural and Molecular Analysis
The crystal structure and molecular interactions of similar pyridine derivatives have been elucidated through X-ray diffraction data, shedding light on the crystalline nature and hydrogen bond interactions within these compounds. Such studies are crucial for understanding the molecular foundation of potential pharmacological properties and guiding the synthesis of novel derivatives with enhanced biological activities (Ganapathy et al., 2015).
Potential Bioactive Compound Libraries
Research has focused on building libraries of skeletally diverse scaffolds from novel heterocyclic active methylene compounds through multi-component reactions. This approach represents an efficient pathway for the diversity-oriented synthesis of compounds that may possess significant biological activity, emphasizing the role of complex pyridine derivatives in drug discovery and development processes (Jayarajan & Vasuki, 2012).
Synthesis and Neurotropic Activity
The synthesis of 6,8-diamino derivatives of pyrano[3,4-c]pyridines and their evaluation for neurotropic activity present an exciting avenue for the development of new therapeutic agents. These studies provide a foundation for the exploration of pyridine derivatives in neuromedicine, highlighting their potential in addressing neurological disorders and enhancing neuroprotective strategies (Paronikyan et al., 2016).
Antimicrobial and Antioxidant Activities
The design, synthesis, and characterization of novel 2-amino-pyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives have shown marked antimicrobial activities and antioxidant properties. This research underscores the potential of pyridine derivatives in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains and oxidative stress-related diseases (Lagu & Yejella, 2020).
Properties
IUPAC Name |
7,7-dimethyl-2-(pyridin-3-ylmethylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-17(2)7-15-14(11-22-17)6-13(8-18)16(21-15)20-10-12-4-3-5-19-9-12/h3-6,9H,7,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXONBIDVCVAGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=C(C=C2CO1)C#N)NCC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(allyloxy)benzylidene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4587347.png)
![2-{[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE](/img/structure/B4587355.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4587374.png)
![(5E)-1-(3-methoxyphenyl)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B4587377.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4587381.png)
![N-(4-methoxyphenyl)-5'-{[(phenylthio)acetyl]amino}-2,3'-bithiophene-4'-carboxamide](/img/structure/B4587383.png)
![N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4587390.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4587411.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-propylglycinamide](/img/structure/B4587414.png)
![6,7-BIS(BENZYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B4587425.png)
![N-(sec-butyl)-N'-[1-(4-chlorophenyl)ethyl]urea](/img/structure/B4587444.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4587453.png)
